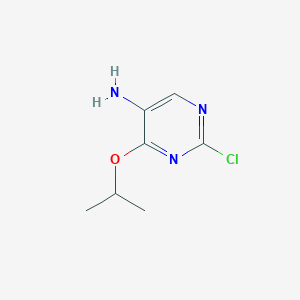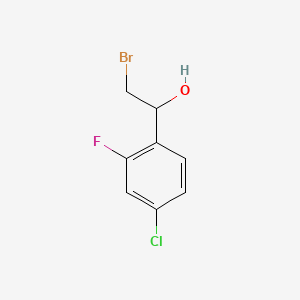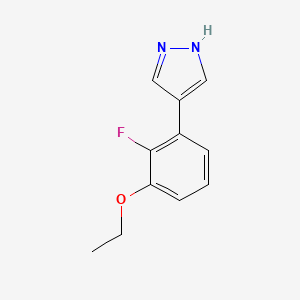![molecular formula C8H16N2 B13620062 4-Ethyl-4,7-diazaspiro[2.5]octane](/img/no-structure.png)
4-Ethyl-4,7-diazaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-4,7-diazaspiro[25]octane is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen-containing ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available raw materials. One common method involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material . The process includes steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for efficiency and safety. The use of hazardous reagents like boron trifluoride diethyl etherate is minimized to improve safety . The process is designed to be environmentally friendly, with high product yield and stable process conditions .
化学反応の分析
Types of Reactions
4-Ethyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the desired this compound compound with high purity .
科学的研究の応用
4-Ethyl-4,7-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it binds to a site on the receptor different from the active site and inhibits its function. This interaction can modulate various signaling pathways and has implications for neurological research.
類似化合物との比較
Similar Compounds
4,7-Diazaspiro[2.5]octane: A similar compound with a spirocyclic structure but without the ethyl group.
7-Benzyl-4,7-diazaspiro[2.5]octane: Another derivative with a benzyl group attached.
Uniqueness
4-Ethyl-4,7-diazaspiro[2.5]octane is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
4-ethyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-5-9-7-8(10)3-4-8/h9H,2-7H2,1H3 |
InChIキー |
IHHSGFCGZKLBKI-UHFFFAOYSA-N |
正規SMILES |
CCN1CCNCC12CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)





